2-[2-(4-tert-butylbenzoyl)hydrazinyl]-N-(2-hydroxyethyl)-2-oxoacetamide
Description
2-[2-(4-tert-butylbenzoyl)hydrazinyl]-N-(2-hydroxyethyl)-2-oxoacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a hydrazinyl group, a tert-butylbenzoyl moiety, and a hydroxyethyl group, making it a versatile molecule for research and industrial purposes.
Properties
IUPAC Name |
2-[2-(4-tert-butylbenzoyl)hydrazinyl]-N-(2-hydroxyethyl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4/c1-15(2,3)11-6-4-10(5-7-11)12(20)17-18-14(22)13(21)16-8-9-19/h4-7,19H,8-9H2,1-3H3,(H,16,21)(H,17,20)(H,18,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWMHGWKKXBCBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NNC(=O)C(=O)NCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[2-(4-tert-butylbenzoyl)hydrazinyl]-N-(2-hydroxyethyl)-2-oxoacetamide typically involves multiple steps. One common synthetic route includes the reaction of 4-tert-butylbenzoyl chloride with hydrazine to form the hydrazide intermediate. This intermediate is then reacted with N-(2-hydroxyethyl)-2-oxoacetamide under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to maximize yield and purity.
Chemical Reactions Analysis
2-[2-(4-tert-butylbenzoyl)hydrazinyl]-N-(2-hydroxyethyl)-2-oxoacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl group can be replaced by other nucleophiles.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield the corresponding carboxylic acid and amine derivatives.
Scientific Research Applications
2-[2-(4-tert-butylbenzoyl)hydrazinyl]-N-(2-hydroxyethyl)-2-oxoacetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(4-tert-butylbenzoyl)hydrazinyl]-N-(2-hydroxyethyl)-2-oxoacetamide involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. The tert-butylbenzoyl moiety may enhance the compound’s binding affinity to hydrophobic pockets within proteins, while the hydroxyethyl group can participate in hydrogen bonding, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar compounds to 2-[2-(4-tert-butylbenzoyl)hydrazinyl]-N-(2-hydroxyethyl)-2-oxoacetamide include:
2-[2-(4-tert-butylbenzoyl)hydrazino]-N-(2,5-dimethoxyphenyl)-2-oxoacetamide: This compound features a dimethoxyphenyl group instead of a hydroxyethyl group, which may alter its chemical properties and biological activity.
2-[2-(4-tert-butylbenzoyl)hydrazino]-N-(4-methoxyphenyl)-2-oxoacetamide: The presence of a methoxyphenyl group can influence the compound’s reactivity and interactions with biological targets.
The uniqueness of 2-[2-(4-tert-butylbenzoyl)hydrazinyl]-N-(2-hydroxyethyl)-2-oxoacetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
